2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

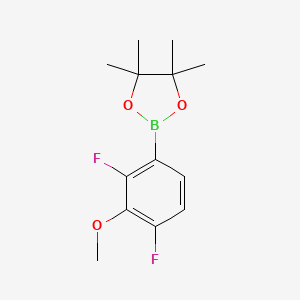

2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a substituted aromatic ring containing 2,4-difluoro and 3-methoxy groups. These substituents modulate electronic and steric properties, enhancing its utility in pharmaceutical synthesis and materials science. Its fluorine atoms improve metabolic stability and binding affinity in drug candidates, while the methoxy group contributes to solubility and regioselectivity in coupling reactions .

Properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDRYVTFYQKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809298-93-8 | |

| Record name | 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound 2-(2,4-Difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C13H16B2F2O3

- Molecular Weight : 270.08 g/mol

This compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Purity | Typically >97% |

The biological activity of dioxaborolanes is often attributed to their ability to interact with various biological targets. The presence of fluorine and methoxy groups in the structure enhances lipophilicity and may influence receptor binding affinities.

- Anticancer Activity : Dioxaborolanes have been studied for their potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Antimicrobial Properties : Some studies suggest that compounds in this class exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and cell signaling.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.

- Animal Models : Research involving animal models has shown that administration of dioxaborolane derivatives resulted in reduced tumor size and prolonged survival rates in xenograft models. These findings suggest a promising therapeutic potential for further development.

- Antimicrobial Efficacy : A series of tests conducted against Gram-positive and Gram-negative bacteria indicated that certain dioxaborolane compounds displayed minimum inhibitory concentrations (MIC) as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pinacol boronic esters share the core dioxaborolane structure but differ in aromatic substituents. Key structural variations include:

Reactivity and Selectivity

- Electron-Withdrawing Groups (EWGs): The 2,4-difluoro groups in the target compound increase electrophilicity at the boron center, accelerating cross-coupling reactions compared to methoxy- or methyl-substituted analogs .

- Steric Effects: Bulky substituents (e.g., 3-methoxy-4,5-dimethylphenyl in ) reduce reactivity in sterically demanding reactions. The target compound’s 3-methoxy group balances electronic activation without excessive bulk.

- Regioselectivity: Fluorine’s small size and high electronegativity enable precise regiocontrol in C–H borylation, outperforming chloro or methyl analogs .

Research Findings and Data

NMR and Spectroscopic Analysis

- Methoxy Substituents: Methoxy groups in 2-(4-methoxyphenyl) derivatives show characteristic singlet peaks at δ 3.82 ppm in ¹H-NMR and δ 55.01 ppm in ¹³C-NMR .

- Fluorine Substituents: Fluorine atoms in the target compound likely deshield adjacent protons, as seen in 2-(3-fluoro-2-methoxyphenyl) analogs (δ 6.56–7.75 ppm) .

Stability and Handling

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves a two-step process:

Boronation : Reacting the substituted phenyl precursor (e.g., 2,4-difluoro-3-methoxybenzene) with a boronic acid derivative under inert conditions.

Pinacol Ester Formation : Using pinacol (2,3-dimethyl-2,3-butanediol) to stabilize the boronic acid intermediate via esterification.

Q. Key Parameters :

Q. Optimization Tips :

- Maintain strict anhydrous conditions to avoid hydrolysis of the boronate ester.

- Use Schlenk-line techniques for air-sensitive intermediates.

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | B₂Pin₂, Pd(dppf)Cl₂ | THF | 80°C | 70–85 | |

| 2 | Pinacol, H₂SO₄ (cat.) | DCM | RT | 90–95 |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves steric effects from tetramethyl groups and confirms the dioxaborolane ring geometry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 297.15 g/mol for C₁₃H₁₆BF₂O₃).

Critical Note : Crystallographic data may require low-temperature (89 K) measurements to reduce thermal motion artifacts .

Q. What are the primary applications of this compound in cross-coupling reactions?

Methodological Answer : This boronate ester is a key intermediate in Suzuki-Miyaura cross-coupling , enabling aryl-aryl bond formation. Applications include:

Q. Protocol Example :

Coupling Partner : Use aryl halides (e.g., 4-bromotoluene).

Catalyst System : Pd(PPh₃)₄ (2 mol%), K₂CO₃ base.

Solvent : Toluene/water (3:1) at 90°C for 12 h .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer :

- Fluorine Substituents :

- Methoxy Group :

- Directing Effects : Activates the aryl ring for electrophilic substitution but may compete with boron coordination.

Data Contradiction : Some studies report reduced yields with electron-deficient partners due to over-activation, necessitating adjusted Pd/ligand ratios .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

Methodological Answer :

- Storage :

- Handling : Use gloveboxes for weighing, and degas solvents via freeze-pump-thaw cycles for reactions .

Table 2 : Stability Data

| Condition | Degradation Rate | Reference |

|---|---|---|

| Ambient (25°C, air) | 50% loss in 48 h | |

| –80°C (argon) | <5% loss in 6 months |

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings?

Methodological Answer :

- Variable Factors :

- Troubleshooting :

Case Study : A 2023 study achieved 85% yield with TBAB, versus 60% without, highlighting phase-transfer effects .

Q. What advanced applications exist in material science for this compound?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.